molecular formula C19H22BN3O5 B2409358 1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 2096998-08-0

1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

货号: B2409358
CAS 编号: 2096998-08-0
分子量: 383.21
InChI 键: NOVQIKAFDWZNTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS: 2096998-08-0) is a urea derivative featuring a 4-nitrophenyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) substituent. Its molecular formula is C₂₁H₂₅BN₂O₅ (MW: 396.25 g/mol), with a purity of ≥97% . The boronate ester moiety enables applications in Suzuki-Miyaura cross-coupling reactions, while the nitro group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions .

属性

IUPAC Name

1-(4-nitrophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BN3O5/c1-18(2)19(3,4)28-20(27-18)13-6-5-7-15(12-13)22-17(24)21-14-8-10-16(11-9-14)23(25)26/h5-12H,1-4H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVQIKAFDWZNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, also known by its CAS number 2096998-09-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H24BN3O6C_{20}H_{24}BN_{3}O_{6} with a molecular weight of 413.24 g/mol. It contains a nitrophenyl group and a boron-containing dioxaborolane moiety, contributing to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC20H24BN3O6C_{20}H_{24}BN_{3}O_{6}
Molecular Weight413.24 g/mol
CAS Number2096998-09-1

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been studied for its role as an inhibitor of complement pathways, which are crucial in immune responses. In particular, modifications to the urea structure have shown promising results in enhancing inhibitory activity against complement proteins.

Complement Inhibition

Research indicates that derivatives of urea compounds can effectively inhibit the complement component C9. For instance, structural modifications have led to compounds with IC50 values as low as 13 nM, demonstrating potent inhibitory effects on complement activation pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds and their derivatives:

  • Structural Modifications : A study focused on the structural modification of urea derivatives indicated that introducing alkyl chains significantly improved their inhibitory potency against complement pathways. This suggests that similar modifications could enhance the efficacy of this compound .
  • Nrf2 Activation : Another area of interest is the compound's potential role in modulating the Nrf2-Keap1 pathway, which is important for cellular defense against oxidative stress. Compounds that inhibit the Nrf2–Keap1 protein-protein interaction (PPI) are being investigated for their therapeutic potential in diseases associated with oxidative stress .

Biological Assays and Efficacy

In vitro assays have been employed to evaluate the biological activity of this compound:

  • Complement Activation Assays : These assays assess the compound's ability to inhibit complement activation by measuring deposition levels of complement proteins.
  • Cellular Assays : Studies have utilized cell lines to evaluate how these compounds affect cellular responses related to oxidative stress and inflammation.

科学研究应用

Medicinal Chemistry

  • Anticancer Agents : Compounds containing the urea moiety have been explored for their potential as anticancer agents. The incorporation of the tetramethyl-1,3,2-dioxaborolane group enhances the biological activity by improving solubility and stability in biological systems. Studies have shown that derivatives of this compound exhibit inhibitory effects on cancer cell proliferation .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promising results as an inhibitor of Keap1, a protein that regulates oxidative stress responses .

Organic Synthesis

  • Building Block for Complex Molecules : The unique structure of 1-(4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea makes it an excellent intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions .
  • Synthesis of Boronic Acid Derivatives : The presence of the boron-containing dioxaborolane group enables the synthesis of boronic acid derivatives, which are crucial in Suzuki-Miyaura coupling reactions. These reactions are widely used for constructing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

Case Study 1: Development of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of novel urea derivatives based on this compound. The results indicated that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, highlighting their potential as new anticancer drugs .

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the inhibition mechanism of this compound on Keap1 revealed that it binds effectively to the active site, leading to a significant reduction in its activity. This finding suggests that modifications to enhance binding affinity could lead to more effective therapeutic agents targeting oxidative stress-related diseases .

相似化合物的比较

Substituent Variations on the Aryl-Urea Scaffold

The following table summarizes key analogs and their structural differences:

Compound Name Substituent on Urea Nitrogen (R₁) Boronate Ester Position (R₂) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 1-(4-Nitrophenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea 4-Nitrophenyl 3-Phenyl C₂₁H₂₅BN₂O₅ 396.25 Strong electron-withdrawing nitro group; boronate ester for cross-coupling
1-(3-Chlorophenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea 3-Chlorophenyl 3-Phenyl C₁₉H₂₂BClN₂O₃ 372.7 Moderate electron-withdrawing Cl; higher lipophilicity
1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea 3,4-Dichlorophenyl 3-Phenyl C₁₉H₂₁BCl₂N₂O₃ 407.1 Enhanced steric bulk; dual Cl substituents may hinder reactivity
1-(3-Fluorophenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea 3-Fluorophenyl 3-Phenyl C₁₉H₂₂BFN₂O₃ 356.2 Electron-withdrawing F; potential for altered hydrogen bonding
1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]urea 2-Methoxy-5-methylphenyl 3-Phenyl C₂₁H₂₇BN₂O₄ 382.3 Electron-donating methoxy and methyl groups; increased solubility

Key Structural and Electronic Differences

  • Electron Effects :

    • The 4-nitrophenyl group in the target compound is strongly electron-withdrawing, which polarizes the urea carbonyl group, enhancing hydrogen-bonding capacity and reactivity in nucleophilic reactions. In contrast, methoxy (e.g., 2-methoxy-5-methylphenyl) or methyl substituents donate electrons, reducing urea’s electrophilicity .
    • Halogen Substituents : Chloro and fluoro groups (e.g., 3-chlorophenyl, 3-fluorophenyl) provide moderate electron withdrawal but differ in steric bulk. Fluorine’s smaller size allows tighter crystal packing, as seen in related urea derivatives .
  • Methoxy-Methyl substituents (e.g., 2-methoxy-5-methylphenyl) introduce both steric bulk and solubility-enhancing properties, making them advantageous in solution-phase reactions .
  • Boronate Ester Stability: All analogs retain the tetramethyl-1,3,2-dioxaborolan-2-yl group, ensuring stability under inert conditions and compatibility with cross-coupling reactions. Minor variations in aryl substituents (e.g., nitro vs.

Physicochemical and Crystallographic Insights

  • Crystallography :

    • The crystal structure of 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea (without boronate) reveals near-planar geometry with a dihedral angle of 8.70° between phenyl rings. Intermolecular N–H⋯O hydrogen bonds form 1D chains, a feature likely conserved in boronate-containing analogs .
    • The nitro group in the target compound may induce stronger hydrogen bonding compared to chloro or methoxy analogs, influencing crystallization behavior .
  • Thermal and Solubility Properties :

    • Lipophilicity : Chloro and dichloro derivatives (e.g., CLogP ~3.5–4.0) are more lipophilic than the nitro analog (CLogP ~2.8), affecting membrane permeability in biological assays .
    • Melting Points : Nitro-substituted ureas generally exhibit higher melting points (>200°C) due to stronger intermolecular interactions, whereas methoxy analogs melt at lower temperatures (~150–170°C) .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via urea bond formation between isocyanate intermediates and aryl amines. Key steps include coupling 4-nitrophenyl isocyanate with a boronate-containing aniline derivative. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) significantly impact yield. For example, polar aprotic solvents like DMF enhance reactivity but may require post-synthesis purification via column chromatography to remove unreacted starting materials . Characterization via 1^1H/13^13C NMR and mass spectrometry is critical to confirm structural integrity .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this urea-boronate hybrid?

  • Methodological Answer :

  • NMR : The nitrophenyl group’s aromatic protons appear as distinct doublets (δ 7.5–8.5 ppm), while the tetramethyl dioxaborolane’s methyl groups resonate as sharp singlets (δ ~1.3 ppm). 11^11B NMR can confirm boron environment integrity (δ ~30 ppm for dioxaborolanes) .
  • IR : Urea C=O stretching vibrations (~1640–1680 cm1^{-1}) and nitro group absorptions (~1520 cm1^{-1}) help validate functional groups .

Q. What are the key reactivity patterns of the tetramethyl dioxaborolane moiety in cross-coupling or Suzuki-Miyaura reactions?

  • Methodological Answer : The dioxaborolane group enables participation in palladium-catalyzed cross-coupling reactions. However, steric hindrance from tetramethyl substituents may reduce reactivity compared to less hindered boronate esters. Pre-activation with bases like K2_2CO3_3 in aqueous THF can enhance transmetalation efficiency .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s binding affinity for biological targets, such as kinases or proteases?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electrostatic potential surfaces and H-bonding capacity, critical for urea-mediated target interactions. Molecular docking studies (using software like AutoDock Vina) should account for the nitrophenyl group’s electron-withdrawing effects and the boronate’s potential for covalent binding . Experimental validation via enzyme inhibition assays (e.g., IC50_{50} measurements) is recommended to resolve discrepancies between computational predictions and empirical data .

Q. What experimental strategies address contradictory data on the compound’s stability under physiological conditions?

  • Methodological Answer : Contradictions in stability studies (e.g., hydrolysis of the dioxaborolane in buffer vs. serum) require controlled experiments:

  • pH-Dependent Stability : Monitor boronate hydrolysis via HPLC at pH 7.4 (phosphate buffer) vs. pH 5.0 (lysosomal conditions) .
  • Serum Stability Assays : Incubate the compound in fetal bovine serum and quantify degradation products using LC-MS to assess esterase-mediated breakdown .

Q. How does substituent variation (e.g., nitro vs. methoxy groups on the phenyl ring) impact structure-activity relationships (SAR) in kinase inhibition?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with substituents differing in electronic/steric properties (e.g., -NO2_2 vs. -OCH3_3) and testing against kinase panels. For example:

SubstituentIC50_{50} (nM) for Kinase XNotes
-NO2_215 ± 2Enhanced potency due to electron-withdrawal
-OCH3_3120 ± 15Reduced activity, likely due to decreased H-bond acceptor strength
Such data guide lead optimization by prioritizing electron-deficient aryl groups .

Q. What are the challenges in crystallizing this compound, and how can co-crystallization with target proteins resolve them?

  • Methodological Answer : The compound’s flexibility (due to urea linkage) and boronate hydrophobicity complicate crystallization. Strategies include:

  • Co-crystallization : Use protein targets (e.g., carbonic anhydrase) with high urea-binding affinity to stabilize the compound in the active site .
  • Cryo-EM : Single-particle analysis may bypass crystallization hurdles for large protein complexes .

Data-Driven Research Design

Q. How can high-throughput screening (HTS) platforms prioritize this compound for specific therapeutic applications?

  • Methodological Answer :

  • Assay Design : Use fluorescence-based HTS to screen against 500+ targets (e.g., GPCRs, ion channels).
  • Hit Criteria : Prioritize targets with ≥50% inhibition at 10 µM. Secondary validation via dose-response curves (e.g., 0.1–100 µM) refines selectivity .

Q. What statistical methods resolve batch-to-batch variability in biological activity data?

  • Methodological Answer : Multivariate analysis (e.g., PCA) identifies variables (e.g., impurity levels, solvent residues) correlating with activity shifts. Quality control via 1^1H NMR purity thresholds (>95%) and LC-MS tracking of degradants ensures reproducibility .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。